molecular formula C11H18S2 B14306995 Methyl 2,2-dimethyl-6-methylidenecyclohexane-1-carbodithioate CAS No. 109988-96-7

Methyl 2,2-dimethyl-6-methylidenecyclohexane-1-carbodithioate

Cat. No.: B14306995
CAS No.: 109988-96-7
M. Wt: 214.4 g/mol
InChI Key: CMBPFLWBTBJGAA-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-6-methylidenecyclohexane-1-carbodithioate is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclohexane ring with multiple substituents, including methyl groups and a carbodithioate group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-dimethyl-6-methylidenecyclohexane-1-carbodithioate can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethyl-6-methylidenecyclohexanone with carbon disulfide and methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then methylated to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-6-methylidenecyclohexane-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a thioether using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Methyl 2,2-dimethyl-6-methylidenecyclohexane-1-carbodithioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2,2-dimethyl-6-methylidenecyclohexane-1-carbodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The specific pathways involved depend on the nature of the substituents and the overall structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane: A simple cycloalkane with no substituents.

    Methylcyclohexane: A cyclohexane ring with a single methyl group.

    2,2-Dimethylcyclohexane: A cyclohexane ring with two methyl groups at the 2-position.

Uniqueness

Methyl 2,2-dimethyl-6-methylidenecyclohexane-1-carbodithioate is unique due to the presence of the carbodithioate group, which imparts distinct chemical reactivity and potential biological activity. The combination of multiple substituents on the cyclohexane ring further enhances its versatility and applicability in various research fields.

Properties

CAS No.

109988-96-7

Molecular Formula

C11H18S2

Molecular Weight

214.4 g/mol

IUPAC Name

methyl 2,2-dimethyl-6-methylidenecyclohexane-1-carbodithioate

InChI

InChI=1S/C11H18S2/c1-8-6-5-7-11(2,3)9(8)10(12)13-4/h9H,1,5-7H2,2-4H3

InChI Key

CMBPFLWBTBJGAA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(=C)C1C(=S)SC)C

Origin of Product

United States

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